N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional benzyl and phenyl groups
Mechanism of Action
Target of Action
The compound N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with multiple targets, inducing various biological effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with appropriate amidines or guanidines.
Introduction of Benzyl and Phenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.
Benzyl and Phenyl Derivatives: Compounds with benzyl and phenyl groups attached to different heterocyclic cores.
Uniqueness
N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-2-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-15-13-24-20(26)18(12-22-21(24)27-15)19(25)23(17-10-6-3-7-11-17)14-16-8-4-2-5-9-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHECHXJYTOERRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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